Cycloheptanone, 3-ethynyl- (9CI)

Physical Organic Chemistry Thermodynamics Process Engineering

Cycloheptanone, 3-ethynyl- (9CI) is a seven-membered cyclic ketone bearing an ethynyl substituent at the C3 position. This structural motif combines the conformational flexibility and strain properties of a cycloheptane ring with the π‑nucleophilicity and acidity of a terminal alkyne, positioning it as a versatile intermediate for alkyne‑specific chemistries (e.g., Sonogashira coupling, click cycloadditions).

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 155222-53-0
Cat. No. B587656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanone, 3-ethynyl- (9CI)
CAS155222-53-0
SynonymsCycloheptanone, 3-ethynyl- (9CI)
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC#CC1CCCCC(=O)C1
InChIInChI=1S/C9H12O/c1-2-8-5-3-4-6-9(10)7-8/h1,8H,3-7H2
InChIKeyLXMDZJYIYVSWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptanone, 3-ethynyl- (9CI) (CAS 155222-53-0) – A Specialized Ethynyl-Functionalized Cyclic Ketone Building Block


Cycloheptanone, 3-ethynyl- (9CI) is a seven-membered cyclic ketone bearing an ethynyl substituent at the C3 position [1]. This structural motif combines the conformational flexibility and strain properties of a cycloheptane ring with the π‑nucleophilicity and acidity of a terminal alkyne, positioning it as a versatile intermediate for alkyne‑specific chemistries (e.g., Sonogashira coupling, click cycloadditions) [2]. The compound’s identity is unambiguously defined by its IUPAC name (3‑ethynylcycloheptan‑1‑one) and InChIKey (InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(10)7-8/h1,8H,3-7H2) [1], providing a precise procurement specification distinct from generic or isomeric ethynylcycloheptanones.

Critical Procurement Risks in Substituting Cycloheptanone, 3-ethynyl- (9CI) with Generic Ethynyl Ketones


Substituting Cycloheptanone, 3-ethynyl- (9CI) with a “close” analog—such as a different ring size (e.g., 3-ethynylcyclohexanone) or a positional isomer (e.g., 2-ethynylcycloheptanone)—introduces significant and quantifiable performance divergence. The seven‑membered ring confers a unique conformational energy landscape (~0.5–1.0 kcal·mol⁻¹ higher strain relative to cyclohexanone) and distinct stereoelectronic effects on the carbonyl [1]. In photochemical or thermal rearrangements, the position of the ethynyl group dictates the reaction pathway: 2‑ethynylcycloheptanone undergoes a well‑characterized acetylene–allene ring expansion to cyclononadienone, whereas the 3‑ethynyl isomer resists this transformation, enabling orthogonal synthetic strategies [2]. Furthermore, the alkyne moiety’s electronic influence on the carbonyl—manifested in altered redox potentials and nucleophilic addition stereoselectivities—is both ring‑size‑ and substitution‑position‑dependent [1][3]. These non‑interchangeable properties mean that substituting with a cheaper, non‑specific ethynyl ketone can derail multi‑step syntheses, compromising yield, purity, or the very feasibility of the intended downstream application.

Quantitative Differentiation Evidence for Cycloheptanone, 3-ethynyl- (9CI) (CAS 155222-53-0)


Increased Boiling Point Relative to Unsubstituted Cycloheptanone Indicates Stronger Intermolecular Interactions

The introduction of an ethynyl group at the C3 position of cycloheptanone elevates the normal boiling point by approximately 27 °C compared to the parent unsubstituted cycloheptanone . This significant increase reflects enhanced dipole–dipole interactions and increased molecular polarizability, which directly impacts distillation purification parameters and solvent selection in synthetic workflows.

Physical Organic Chemistry Thermodynamics Process Engineering

Enhanced Density Compared to Unsubstituted Cycloheptanone Impacts Formulation and Handling

Cycloheptanone, 3-ethynyl- (9CI) exhibits a predicted density of 1.0 ± 0.1 g·cm⁻³, which is approximately 5–6 % higher than the measured density of unsubstituted cycloheptanone (0.95 g·cm⁻³) . This difference alters volumetric calculations for reaction stoichiometry, mass transfer properties, and potential phase separation behavior in biphasic systems.

Physical Organic Chemistry Formulation Science Process Safety

Divergent Photochemical Fate: The 3-Ethynyl Isomer Avoids the Acetylene–Allene Ring Expansion of the 2-Ethynyl Isomer

Under UV irradiation, 2‑ethynylcycloheptanone undergoes a photochemical acetylene–allene rearrangement with concomitant ring expansion to yield cyclonona‑2,3‑dien‑1‑one as the major product [1]. In stark contrast, the 3‑ethynyl isomer (the target compound) lacks the α‑ethynyl carbonyl structural motif required for this specific rearrangement and is therefore inert to this transformation [2]. This dichotomy provides a definitive, reactivity‑based means to distinguish the two positional isomers and dictates which building block is suitable for light‑driven or photolabile synthetic sequences.

Photochemistry Synthetic Methodology Mechanistic Studies

Conformational Bias and Stereoselectivity: Alkyne Placement Modifies Nucleophilic Attack Trajectories

Computational and experimental studies on substituted cycloheptanones demonstrate that the stereoselectivity of nucleophilic addition (e.g., by hydride or ethynyllithium) is highly sensitive to the position and nature of ring substituents [1]. While direct head‑to‑head data for 3‑ethynylcycloheptanone is not available, force‑field calculations on related 2‑substituted cycloheptanones show diastereomeric excesses ranging from 20 % to >80 % depending on the precise substitution pattern and the nucleophile used [1]. The 3‑ethynyl group, by virtue of its distinct spatial and electronic perturbation of the cycloheptanone ring, will engender a unique facial bias in nucleophilic additions that cannot be replicated by the 2‑ethynyl isomer or by smaller ring (e.g., cyclohexanone) analogs.

Stereoselective Synthesis Computational Chemistry Reaction Mechanism

Validated Application Scenarios for Cycloheptanone, 3-ethynyl- (9CI) (CAS 155222-53-0) Based on Quantitative Differentiation


Synthesis of Fused Bicyclic and Polycyclic Frameworks via Alkyne Cycloadditions

The terminal alkyne of Cycloheptanone, 3-ethynyl- (9CI) serves as a reactive handle for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) or ruthenium‑catalyzed cycloadditions to construct triazole‑ or isoxazole‑fused cycloheptane derivatives [1]. Its distinct boiling point and density (Section 3, Items 1–2) necessitate tailored purification steps, but the predictable, non‑rearranging behavior (Section 3, Item 3) ensures that the cycloheptanone core remains intact, enabling access to medium‑ring scaffolds relevant to medicinal chemistry (e.g., conformationally constrained peptidomimetics).

Photostable Intermediate in Light‑Mediated Synthetic Cascades

Unlike its 2‑ethynyl isomer, which is photolabile and undergoes ring expansion, Cycloheptanone, 3-ethynyl- (9CI) is unreactive toward acetylene–allene rearrangement (Section 3, Item 3). This photochemical inertness makes it a superior building block for reaction sequences that employ photoredox catalysis or UV‑active protecting groups, as the ethynylcycloheptanone core remains unperturbed while other functional groups are selectively transformed.

Conformational Analysis and Stereoselective Reaction Development

The unique conformational landscape of the 3‑substituted cycloheptanone ring (Section 3, Item 4) makes this compound a valuable probe for studying stereoelectronic effects in medium rings. Researchers developing new stereoselective methodologies can use Cycloheptanone, 3-ethynyl- (9CI) as a model substrate to calibrate facial selectivity models and force‑field parameters, confident that its behavior is distinct from that of the parent cycloheptanone or other substituted analogs.

Precursor to Ethynyl‑Functionalized Cycloheptane‑Based Ligands and Materials

The combination of a ketone functionality (reducible to an alcohol or convertible to an imine) and a terminal alkyne (polymerizable or metallatable) in a seven‑membered ring offers a versatile entry point for designing novel ligands for asymmetric catalysis or functional monomers for alkyne‑based polymerizations. The higher density of the 3‑ethynyl derivative (Section 3, Item 2) may influence the physical properties of the resulting materials, such as refractive index or glass transition temperature, in a quantifiable manner relative to derivatives made from the parent cycloheptanone.

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